Isosakuranin
Overview
Description
Isosakuranin is a naturally occurring flavonoid glycoside found in various plants, particularly in citrus species. It is known for its antioxidant properties and potential health benefits. The compound has a molecular formula of C22H24O10 and a molecular weight of 448.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosakuranin can be synthesized through a multi-step reaction process. One common method involves the enzymatic hydrolysis of poncirin using glycosidase at temperatures ranging from 25°C to 70°C and pressures between 4500.45 and 8250.83 Torr . Another step involves the use of sodium hydroxide in ethanol at 20°C for 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as citrus fruits. The extraction process includes the use of solvents and enzymatic treatments to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Isosakuranin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Isosakuranin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoid compounds.
Biology: Studies have shown its role in plant defense mechanisms against environmental stress.
Mechanism of Action
Isosakuranin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-diabetic Activity: It binds to heat-shock protein 70 (HSP70), which is involved in insulin secretion and glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Sakuranetin: A closely related compound with similar antioxidant and anti-inflammatory properties.
Naringenin: Another flavonoid with comparable biological activities.
Hesperetin: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
Isosakuranin is unique due to its specific glycoside structure, which imparts distinct biological activities and stability compared to its aglycone counterparts like sakuranetin .
Conclusion
This compound is a versatile flavonoid glycoside with significant potential in various scientific and industrial applications. Its unique chemical structure and beneficial properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWIHDTSNESJZ-ZJHVPRRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317830 | |
Record name | Isosakuranin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-69-0 | |
Record name | Isosakuranin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosakuranin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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